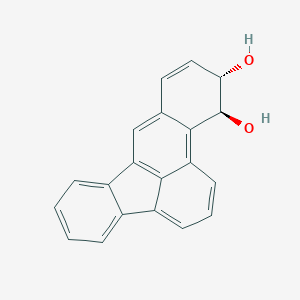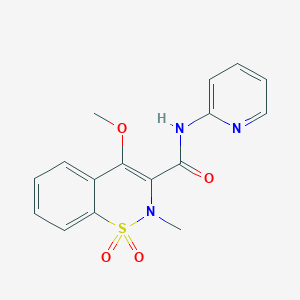
Methyl piroxicam
Overview
Description
Methyl piroxicam, also known as this compound, is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research and Chemoprevention
Methyl piroxicam, a non-steroidal anti-inflammatory drug, has shown promise in cancer research. Studies have indicated its potential in reducing primary intestinal tumors in rats induced by carcinogens (Pollard & Luckert, 1984). Additionally, research suggests that piroxicam may be useful in the chemoprevention of cancers, including colon and urinary bladder malignancies (Earnet, Hixson, & Alberts, 1992).
Drug Delivery Systems
Innovations in drug delivery systems for this compound have been explored. Studies have focused on polyurethane-based extended-release forms (Grigorieva, Zakashun, & Galatenko, 2007) and transdermal patches (Agrahari et al., 2019), enhancing its application and effectiveness.
CNS Drug Synthesis
This compound has been studied as a source for synthesizing central nervous system (CNS) acting drugs. Research suggests that chemical modification of piroxicam could yield new CNS stimulants and depressants, potentially benefiting both humans and animals (Saganuwan, 2017).
Combination Therapies
Combining this compound with other treatments has shown effectiveness in certain conditions. For instance, combining it with cisplatin demonstrated marked tumor growth inhibition in mesothelioma models (Spugnini et al., 2006).
Chemical Modification Studies
Studies involving the chemical modification of piroxicam, like creating its bismuth complex, have been conducted to explore new therapeutic properties. This research has included characterizing the photoluminescent properties of the bismuth-piroxicam complex (Kanwal et al., 2018).
Drug Interactions and Effects
Research on this compound has also delved into its interaction with other substances and its impact on biological systems. For example, the influence of cyclodextrin complexation on piroxicam gel formulations was investigated to enhance drug permeation and efficacy (Jug et al., 2005).
Mechanism of Action
Target of Action
Methyl Piroxicam, like Piroxicam, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the cyclooxygenase enzymes . This inhibition is reversible and leads to the peripheral inhibition of prostaglandin synthesis . Prostaglandins are produced by the Cox-1 enzyme, and the blocking of this enzyme by this compound disrupts the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involve several processes, including absorption, distribution, metabolism, and excretion . The N-methyl group in this compound increases absorption and slows hydroxylation, thereby prolonging the effect of the drug . The metabolism of Piroxicam involves hydroxylation at the five positions of the pyridyl side chain and conjugation of this product .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, this compound reduces these symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the penetration of Piroxicam through the blood-brain barrier may be influenced by a redox chemical delivery system linking it to a lipophilic dihydropyridine carrier . Brain uptake of Piroxicam may be positively correlated with lipid solubility at high doses or negatively correlated with hydrogen bonding or due to damage to meninges .
Safety and Hazards
Future Directions
Several studies have proposed future directions for the use of Piroxicam and its derivatives . For instance, one study suggested the development of a Piroxicam nanosuspension to enhance the solubility and thereby the in vitro bioavailability of the drug . Another study proposed the synthesis of thermosensitive hydrogels for controlled drug delivery .
Biochemical Analysis
Biochemical Properties
Methyl Piroxicam plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis . It interacts with enzymes such as cyclooxygenase (COX), which is crucial in the conversion of arachidonic acid to prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
This compound exerts various effects on cells, primarily through its impact on cell signaling pathways. By inhibiting prostaglandin synthesis, it affects the regulation of inflammatory responses, gene expression, and cellular metabolism . The reduction in prostaglandin levels can influence various cellular functions, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain. Additionally, this compound may also influence gene expression related to inflammatory responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that it remains stable under various conditions, with no significant degradation observed . Long-term effects on cellular function, such as changes in cell proliferation and apoptosis, have been observed in in vitro studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily interacts with the COX enzymes in the arachidonic acid pathway . This interaction leads to a decrease in prostaglandin levels, affecting various metabolic processes, including inflammatory responses and pain perception.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is believed to passively diffuse across cell membranes due to its lipophilic nature. Once inside the cell, it can bind to various intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its primary target, the COX enzymes . Its effects on these enzymes influence various cellular processes, including prostaglandin synthesis and the regulation of inflammatory responses.
Properties
IUPAC Name |
4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDWMTZAOWOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)




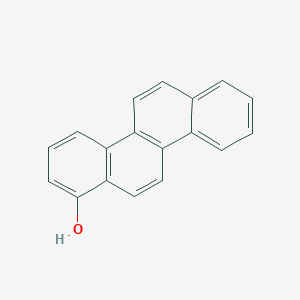
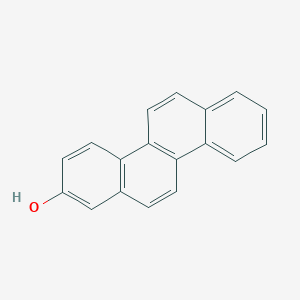
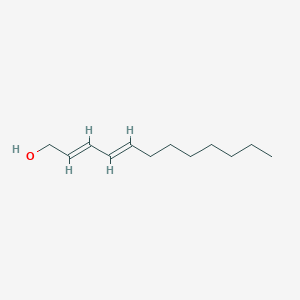
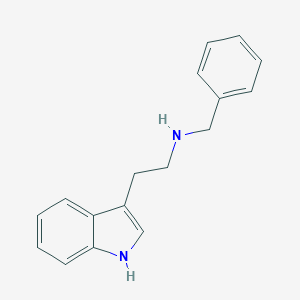

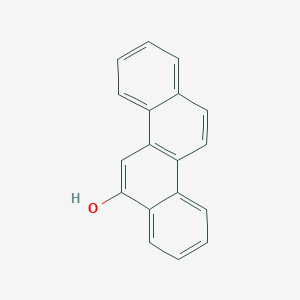
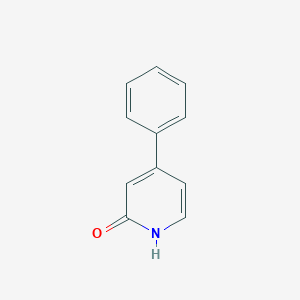
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
